molecular formula C8H13NO5 B511871 [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid CAS No. 768290-28-4

[2-(morpholin-4-yl)-2-oxoethoxy]acetic acid

Cat. No.: B511871
CAS No.: 768290-28-4
M. Wt: 203.19g/mol
InChI Key: LPRIGGREXSBJPR-UHFFFAOYSA-N
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Description

[2-(Morpholin-4-yl)-2-oxoethoxy]acetic acid is a synthetic organic compound characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via an oxoethoxy spacer to an acetic acid group. This structure confers unique physicochemical properties, such as moderate polarity due to the morpholine ring and acidity from the carboxylic acid moiety.

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRIGGREXSBJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid typically involves the reaction of morpholine with ethyl chloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of Morpholine with Ethyl Chloroacetate: Morpholine reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-morpholinyl)acetate.

    Hydrolysis: The ester group in ethyl 2-(4-morpholinyl)acetate is hydrolyzed to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₆H₉NO₄
  • Molecular Weight : 159.14 g/mol

The structure features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs.

Central Nervous System Disorders

Research indicates that derivatives of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid are being explored as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are critical targets for treating various central nervous system disorders, including anxiety and depression. A study highlighted the potential of such compounds to act as therapeutic agents by modulating receptor activity without directly activating them, thereby reducing side effects associated with traditional agonists .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a series of pyridine-quinoline hybrids incorporating this compound showed low cytotoxicity against normal human lung fibroblast cells while exhibiting potent anticancer effects against various cancer cell lines, including HepG-2 (liver) and PC-3 (prostate) cells. The mechanisms involved apoptosis induction and activation of caspases, which are crucial for programmed cell death .

Biological Evaluation and Mechanisms of Action

The biological evaluation of this compound has been conducted through various assays:

Assay Type Findings
Cytotoxicity Low cytotoxicity against normal cells; high efficacy against cancer cells
Apoptosis Induction Significant induction of apoptosis in cancer cell lines (66%+)
Caspase Activation Activation of caspase 3/7 in HepG-2 cells indicating apoptosis pathways

These findings underline the compound's potential as a dual-action agent: targeting cancer cells while sparing normal tissues.

Synthesis and Derivative Development

The synthesis of this compound has been documented in several studies, focusing on optimizing yield and purity. The compound can be synthesized through a multi-step process involving the reaction of morpholine derivatives with acetic acid derivatives under controlled conditions. This method allows for the exploration of various substituents to enhance pharmacological properties .

Case Study 1: Allosteric Modulation in CNS Disorders

A notable study investigated the effects of this compound on GPCRs related to CNS disorders. The results showed that compounds based on this structure could effectively modulate receptor activity, leading to improved therapeutic profiles for anxiety treatment without the common side effects associated with conventional medications .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer potential of this compound derivatives. The results indicated that these compounds not only inhibited cancer cell proliferation but also triggered apoptosis through caspase activation pathways, making them promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. The morpholine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The compound shares a common 2-(2-oxoethoxy)acetic acid backbone with several analogs, differing in the substituents attached to the nitrogen or oxygen atoms:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
[2-(Morpholin-4-yl)-2-oxoethoxy]acetic acid Morpholine + acetic acid None (morpholine ring) C₈H₁₂NO₅ ~217.18 (estimated)
{2-[4-(3-Chlorophenyl)-piperazinyl]-2-oxoethoxy}acetic acid Piperazine + acetic acid 3-Chlorophenyl group on piperazine C₁₄H₁₇ClN₂O₄ 312.75
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid Phenyl + acetic acid 4-Methoxyphenyl group C₁₁H₁₂O₅ 224.21
2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid Thiazole + acetic acid 4-Nitrophenylthiazole C₁₃H₁₁N₃O₆S 337.31

Key Observations :

  • Piperazine-based analogs (e.g., ) introduce a second nitrogen atom, which may influence hydrogen-bonding interactions with biological targets .
  • Electron-withdrawing groups (e.g., nitro in 4n ) reduce electron density, affecting reactivity and stability.

Key Insights :

  • The morpholin derivative’s activity is underexplored in the provided evidence but may align with opioid or metabolic receptors due to structural parallels.
  • The acetic acid moiety enables conjugation or salt formation, enhancing bioavailability in analogs like 11g .

Physicochemical Properties

  • Solubility : Morpholine’s oxygen atom enhances water solubility compared to purely aromatic analogs (e.g., ’s methoxyphenyl derivative) .
  • Acidity : The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, facilitating interactions with basic residues in target proteins.
  • Stability : Morpholine rings are generally stable under physiological conditions, though electron-deficient substituents (e.g., nitro groups in 4n ) may reduce stability.

Biological Activity

[2-(morpholin-4-yl)-2-oxoethoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant studies concerning this compound, focusing on its anticancer and antimicrobial activities.

The compound has the molecular formula C6H9NO4C_6H_9NO_4 and is characterized by the presence of a morpholine ring, which is known for enhancing biological activity through various mechanisms. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with acetic acid derivatives under controlled conditions. The resulting product can be purified using recrystallization techniques.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
4aA5490.66
4bA5490.41
4cA3750.041

These compounds were evaluated using standard cytotoxicity assays, indicating their potential as therapeutic agents against lung and melanoma cancers .

Antimicrobial Activity

While some derivatives have shown limited antimicrobial activity, this compound specifically has not been extensively documented for such effects. However, related compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications to the structure could enhance these properties .

Case Studies

  • Anticancer Screening : In a study involving various synthesized coumarin derivatives, one derivative showed an IC50 value of 0.041 µM against A375 melanoma cells, indicating a strong potential for further development in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have highlighted the binding affinity of similar compounds to key enzymes involved in cancer progression. For example, one study reported an IC50 value of 0.565 µM for a related compound against the InhA enzyme, which is crucial for bacterial survival in tuberculosis .

Q & A

Q. Q1. What are the standard synthetic routes for [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling morpholine derivatives with glycolic anhydride or diglycolic anhydride. For example:

  • Step 1: React morpholine with diglycolic anhydride in tetrahydrofuran (THF) at room temperature for 18–24 hours .
  • Step 2: Purify via solvent evaporation and recrystallization (e.g., using methanol or ethyl acetate).
  • Optimization: Adjust stoichiometry (1:1 molar ratio of reactants) and solvent polarity to improve yields (reported up to 95% in THF) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the morpholine ring (δ 3.4–3.7 ppm for N-CH2_2) and acetic acid moiety (δ 4.2–4.5 ppm for O-CH2_2) .
  • HRMS: Validate molecular weight (calculated for C8_8H12_{12}N2_2O5_5: 216.0747 g/mol) .
  • X-ray Crystallography: Employ SHELX software for crystal structure determination (e.g., space group P21_1/c) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be explored for this compound in biological systems?

Methodological Answer:

  • Modification Strategy:
    • Core Modifications: Substitute the morpholine ring with piperidine or thiomorpholine to assess pharmacokinetic changes .
    • Acetic Acid Chain: Introduce methyl or fluorine groups to alter solubility and binding affinity .
  • Biological Assays:
    • Test antifungal activity via minimum inhibitory concentration (MIC) assays against Candida albicans (reference MIC: 2–8 µg/mL) .
    • Evaluate receptor binding (e.g., GPR120 agonism for diabetes research) using in vitro cAMP assays .

Q. Q4. How can contradictory data on solubility versus bioactivity be resolved?

Methodological Answer:

  • Contradiction: Higher lipophilicity (e.g., logP > 1.5) may improve membrane permeability but reduce aqueous solubility.
  • Resolution Strategies:
    • Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
    • Synthesize prodrugs (e.g., ester derivatives) to enhance solubility without altering activity .
  • Analytical Tools:
    • Measure partition coefficients (logD at pH 7.4) via shake-flask method.
    • Perform molecular dynamics simulations to predict solvent interactions .

Q. Q5. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges: Low melting point (~150–155°C) and polymorphism risks due to flexible acetic acid chain .
  • Solutions:
    • Use slow evaporation in ethanol/water (7:3) at 4°C to grow single crystals .
    • Employ SHELXL for refining disordered oxygen atoms in the morpholine ring .

Q. Q6. How can computational methods aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model binding to fungal cytochrome P450 (CYP51) or human GPR120 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Key Parameters:
    • Binding free energy (ΔG ≤ -8 kcal/mol for high affinity).
    • Hydrogen bonds with active-site residues (e.g., Arg-138 in CYP51) .

Data Contradictions and Validation

Example Contradiction: Varying yields (50–95%) in synthetic routes .
Resolution:

  • Trace water in THF reduces anhydride reactivity; use molecular sieves for anhydrous conditions .
  • Monitor reaction progress via TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .

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